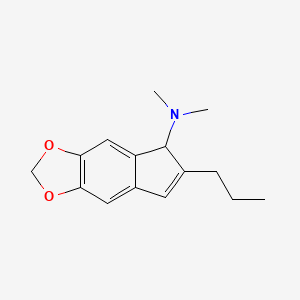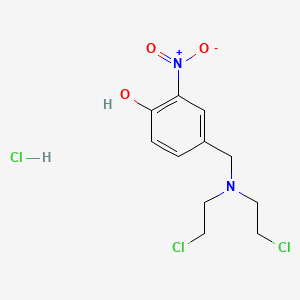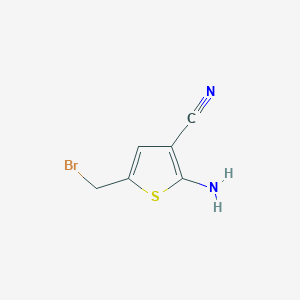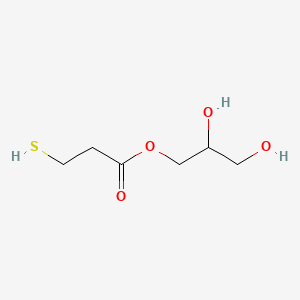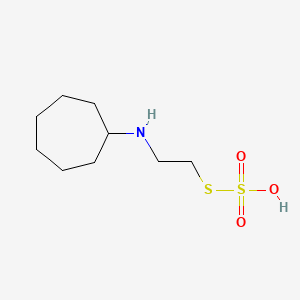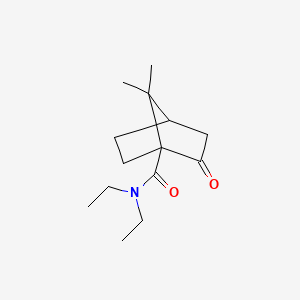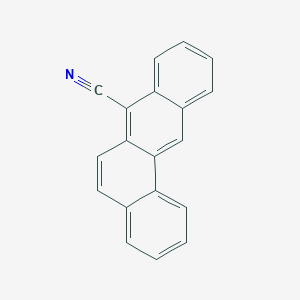![molecular formula C16H19Br2N5O4 B13796129 (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a complex organic molecule characterized by its unique spirocyclic structure. This compound features a combination of bromine, hydroxyl, methoxy, and imidazole functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the bromine atoms: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the imidazole group: This step involves the reaction of an imidazole derivative with the spirocyclic intermediate under basic conditions.
Final functionalization: The hydroxyl and methoxy groups are introduced through selective oxidation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The bromine atoms can be substituted with nucleophiles like thiols or amines under mild conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of thioether or amine derivatives.
科学的研究の応用
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to DNA: The imidazole group intercalates into the DNA helix, disrupting replication and transcription processes.
Inhibit enzymes: The bromine atoms and hydroxyl group interact with active sites of enzymes, leading to inhibition of their activity.
Induce oxidative stress: The compound generates reactive oxygen species (ROS), causing cellular damage and apoptosis.
類似化合物との比較
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide: can be compared with other spirocyclic compounds and imidazole derivatives:
Spirocyclic compounds: Similar to spirooxindoles and spirotetrahydroquinolines, but unique due to the presence of bromine and methoxy groups.
Imidazole derivatives: Shares similarities with compounds like metronidazole and clotrimazole, but distinguished by its spirocyclic structure and additional functional groups.
Similar Compounds
- Spirooxindoles
- Spirotetrahydroquinolines
- Metronidazole
- Clotrimazole
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H19Br2N5O4 |
|---|---|
分子量 |
505.2 g/mol |
IUPAC名 |
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H19Br2N5O4/c1-26-13-8(17)5-16(14(24)12(13)18)6-9(23-27-16)15(25)20-4-2-3-11-21-7-10(19)22-11/h5,7,14,24H,2-4,6,19H2,1H3,(H,20,25)(H,21,22)/t14-,16+/m0/s1 |
InChIキー |
SODNXRBMLSSERC-GOEBONIOSA-N |
異性体SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=NC=C(N3)N)C=C1Br)O)Br |
正規SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=NC=C(N3)N)C=C1Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
